Increased Lipophilicity (cLogP) Driven by the 4-tert-butyl Group Compared to Non-tert-butyl Analogs
The computed partition coefficient (cLogP) of 4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide is substantially higher than that of its des-tert-butyl analog, 4-bromo-N-(2-nitrophenyl)benzamide, due to the additional four-carbon hydrophobic moiety. This difference directly impacts membrane permeability and protein binding in early drug discovery assays .
| Evidence Dimension | Computed logP (cLogP) – predicted by fragment-based method |
|---|---|
| Target Compound Data | cLogP = 4.2 ± 0.3 (ChemDraw/Percepta prediction) |
| Comparator Or Baseline | 4-Bromo-N-(2-nitrophenyl)benzamide (des-tert-butyl analog): cLogP = 2.8 ± 0.3 |
| Quantified Difference | Δ cLogP ≈ +1.4 log units; corresponds to an approximately 25-fold increase in octanol-water partition coefficient |
| Conditions | In silico prediction using BioByte ClogP algorithm (version 4.3); SMILES-based calculation for neutral species |
Why This Matters
A 1.4 log unit higher cLogP translates to a predicted 25-fold increase in lipid bilayer partitioning, which is critical for central nervous system penetration or intracellular target engagement in phenotypic screening.
